molecular formula C15H13Cl2N3OS B10887970 (2E)-2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide

(2E)-2-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide

Cat. No.: B10887970
M. Wt: 354.3 g/mol
InChI Key: PRIZDNPCWVBWPG-UFWORHAWSA-N
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Description

2-((E)-1-{4-[(3,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazinecarbothioamides, which are characterized by the presence of a hydrazinecarbothioamide group attached to a phenyl ring substituted with a 3,4-dichlorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{4-[(3,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation of 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde with thiosemicarbazide. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((E)-1-{4-[(3,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazinecarbothioamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl rings, especially at the positions ortho to the substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with transition metals

Biology

In biological research, 2-((E)-1-{4-[(3,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is investigated for its antimicrobial and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties are explored in medicinal chemistry. It is studied for its efficacy against various diseases, including bacterial infections and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((E)-1-{4-[(3,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

Compared to similar compounds, 2-((E)-1-{4-[(3,4-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the 3,4-dichlorobenzyl group, which enhances its reactivity and potential biological activity. This structural feature distinguishes it from other hydrazinecarbothioamides and contributes to its specific properties and applications.

Properties

Molecular Formula

C15H13Cl2N3OS

Molecular Weight

354.3 g/mol

IUPAC Name

[(E)-[4-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]thiourea

InChI

InChI=1S/C15H13Cl2N3OS/c16-13-6-3-11(7-14(13)17)9-21-12-4-1-10(2-5-12)8-19-20-15(18)22/h1-8H,9H2,(H3,18,20,22)/b19-8+

InChI Key

PRIZDNPCWVBWPG-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=S)N)OCC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=S)N)OCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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